N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide
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Overview
Description
N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide is a chemical compound that belongs to the class of oxalamides It is characterized by the presence of a dimethylaminoethyl group and a nitrophenyl group attached to the oxalamide core
Scientific Research Applications
N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mechanism of Action
Target of Action
Similar compounds have been used as one-component free radical photoinitiators . These photoinitiators are substances that absorb light and convert it into chemical energy, initiating a reaction.
Mode of Action
N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide, like other photoinitiators, likely works by absorbing light and using the energy to initiate a chemical reaction
Biochemical Pathways
Photoinitiators like this compound are often used in polymerization reactions . They can initiate free radical or cationic photopolymerization under the irradiation of various LEDs .
Result of Action
Similar compounds have been used to initiate polymerization reactions, leading to the formation of polymers .
Action Environment
The efficacy of similar photoinitiators can be influenced by the intensity and wavelength of the light source .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide typically involves the reaction of 2-nitroaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with N,N-dimethylethylenediamine to yield the final product. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The oxalamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-aminoaniline derivative.
Substitution: Varied substituted products depending on the nucleophile used.
Hydrolysis: Corresponding amine and carboxylic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(dimethylamino)ethyl)-N2-(2-chlorophenyl)oxalamide
- N1-(2-(dimethylamino)ethyl)-N2-(2-methylphenyl)oxalamide
- N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide
Uniqueness
N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. The nitro group can undergo reduction to form an amino group, providing a versatile functional handle for further chemical modifications. Additionally, the combination of the dimethylaminoethyl and nitrophenyl groups may result in unique interactions with biological targets, making this compound a valuable tool in research and development.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-(2-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-15(2)8-7-13-11(17)12(18)14-9-5-3-4-6-10(9)16(19)20/h3-6H,7-8H2,1-2H3,(H,13,17)(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQJQZSSEJXTBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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